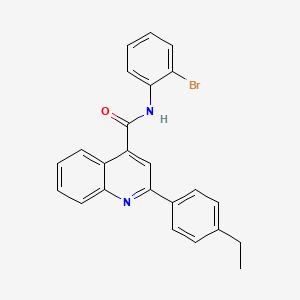

N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of bromo-substituted benzene compounds and efficient reagents under aqueous or solvent-free conditions. For instance, Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been utilized for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, yielding excellent outcomes (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

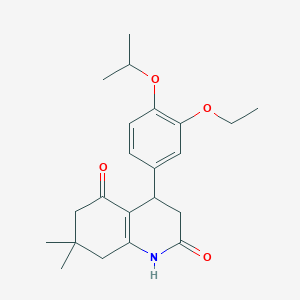

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques like single-crystal X-ray diffraction. This method provides insights into the crystalline structure, revealing features such as the monoclinic space group and the arrangement of molecules within the unit cell (Bobál et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including N-methylation, leading to potential applications as radioligands for imaging studies. The synthesis of N-[methyl-11C]-labelled quinoline-2-carboxamides exemplifies their utility in visualizing peripheral benzodiazepine receptors via positron emission tomography (PET) (Matarrese et al., 2001).

Physical Properties Analysis

The investigation of the physical properties of quinoline derivatives involves computational and experimental methods. Studies on compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid provide insights into their optimized molecular structure, vibrational frequencies, and electronic properties. Such analyses help in understanding the stability and reactivity of these compounds (Ulahannan et al., 2015).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity and potential for forming stable complexes with biological targets, are of great interest. For instance, the synthesis and evaluation of 4-(phenylamino)quinoline-3-carboxamides as gastric H+/K+-ATPase inhibitors highlight their potential as antisecretory agents against gastric acid secretion (Uchida et al., 1995).

Aplicaciones Científicas De Investigación

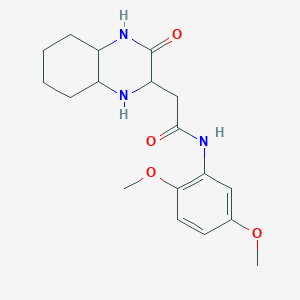

Microwave-Assisted Synthesis

The microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide, showcases an efficient one-step method. This innovative approach leverages direct reactions of acids or esters with substituted anilines under microwave irradiation, optimizing the synthesis of a series of substituted quinoline-2-carboxanilides. The molecular structure of a model compound, N-(4-bromophenyl)quinoline-2-carboxamide, was determined, highlighting the compound's crystalline structure as "a slightly screwed boat" in the monoclinic space group, with significant implications for the understanding of molecular interactions and the potential design of novel compounds with specific properties (Bobál et al., 2011).

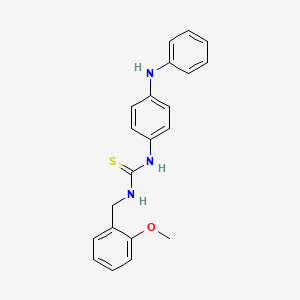

Antagonistic Properties and Acid Secretion Inhibition

Though the direct research on N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide is limited, analogous compounds, such as JNJ-26070109, have been studied for their antagonistic properties at cholecystokinin CCK2 receptors. These compounds exhibit good pharmacokinetic properties and offer a novel mechanism for treating conditions like gastro-oesophageal reflux disease (GORD) by inhibiting gastric acid secretion and preventing acid rebound in rats (Barrett et al., 2012). This highlights the potential therapeutic applications of quinolinecarboxamide derivatives in managing acid-related disorders.

Radioligand Potential for Peripheral Benzodiazepine Receptors

The novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). Studies indicate high specific binding to PBR of these derivatives in various organs, suggesting that compounds like N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide could be promising for PBR imaging in vivo, offering insights into the role of PBR in different physiological and pathological processes (Matarrese et al., 2001).

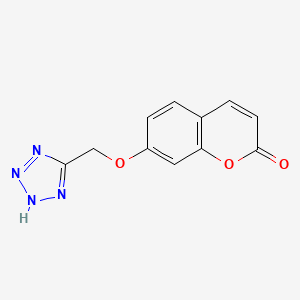

Cyclisation onto Azoles for Heterocyclic Synthesis

The use of 2-(2-bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, aiming to synthesize tri- and tetra-cyclic heterocycles, shows the versatility of bromophenyl derivatives in constructing complex molecular architectures. This method involves alkylation, cyclisation, and homolytic aromatic substitution, showcasing the compound's potential in facilitating the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Allin et al., 2005).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN2O/c1-2-16-11-13-17(14-12-16)23-15-19(18-7-3-5-9-21(18)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-15H,2H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZZYHMGILSZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)

![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)

![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)